molecular formula C7H7NO4S2 B2913215 Methyl [(3-Nitrothien-2-yl)thio]acetate CAS No. 882292-17-3

Methyl [(3-Nitrothien-2-yl)thio]acetate

Cat. No.: B2913215
CAS No.: 882292-17-3
M. Wt: 233.26
InChI Key: WWNOILHYVBNIRQ-UHFFFAOYSA-N
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Description

Methyl [(3-Nitrothien-2-yl)thio]acetate is a nitrothienyl-containing ester compound of significant interest in medicinal chemistry research. This chemical serves as a crucial synthetic intermediate for the development of novel therapeutic agents. Its primary research value lies in the construction of heterocyclic compounds, particularly those with potential pharmacological activities. Scientific studies have demonstrated that this compound, and its structural analogs, can be utilized to synthesize a series of alkyl α-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetates . These synthesized derivatives have shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some analogs exhibiting significant minimum inhibitory concentrations (MIC), highlighting their value as a scaffold in antituberculosis drug discovery research . The structure incorporates both a nitro-thienyl group and a thioacetate moiety, which are functional groups often associated with bioactivity in medicinal chemistry. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-nitrothiophen-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S2/c1-12-6(9)4-14-7-5(8(10)11)2-3-13-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNOILHYVBNIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=CS1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Nitrothien 2 Yl Thio Acetate and Analogues

Direct Synthesis Strategies Involving Thiophene (B33073) Derivatives

Direct methods for the formation of the C-S bond on a thiophene ring offer an efficient route to target molecules like Methyl [(3-Nitrothien-2-yl)thio]acetate. These strategies often leverage the inherent reactivity of the thiophene nucleus, which can be further enhanced by the presence of activating groups.

The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone for the synthesis of aryl thioethers, especially when the aromatic ring is activated by potent electron-withdrawing groups. nih.govuci.edu The nitro group (–NO₂) is particularly effective in this role, significantly lowering the electron density of the thiophene ring and facilitating the attack by a nucleophile. nih.gov In the context of synthesizing this compound, the SNAr reaction involves the displacement of the nitro group from a 3-nitrothiophene (B186523) precursor by a sulfur nucleophile, such as the thiolate derived from methyl thioglycolate. mdpi.com This approach is often preferred over substitutions involving halo-thiophenes as it can proceed under mild conditions and avoids the use of metal catalysts. mdpi.comacsgcipr.org

The efficacy of the SNAr reaction for producing 3-sulfenyl-substituted thiophenes is highly dependent on the chosen reaction conditions, including the base, solvent, and temperature. mdpi.com A systematic study on the reaction between dimethyl 3-nitrothiophene-2,5-dicarboxylate and methyl thioglycolate highlights the crucial role of these parameters. mdpi.com

Potassium carbonate (K₂CO₃) has been identified as a highly effective base for this transformation, facilitating the deprotonation of the thiol to generate the reactive thiolate nucleophile. mdpi.comnih.gov The reaction proceeds smoothly in polar aprotic solvents such as N,N-Dimethylformamide (DMF), which are known to effectively solvate the cationic counter-ion and promote the SNAr pathway. mdpi.comd-nb.info The optimal conditions often involve heating the reaction mixture, with studies showing rapid conversion at temperatures around 80-100 °C. mdpi.com

Table 1: Optimization of Reaction Conditions for the Synthesis of Dimethyl 3-[(2-methoxy-2-oxoethyl)thio]thiophene-2,5-dicarboxylate mdpi.com
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF80194
2Cs₂CO₃DMF80190
3DBUDMF80185
4K₂CO₃DMSO100188
5K₂CO₃Acetonitrile80375

Data derived from a study on the reaction of dimethyl 3-nitrothiophene-2,5-dicarboxylate with methyl thioglycolate. mdpi.com

The SNAr approach has been successfully applied to various 3-nitrothiophene substrates bearing electron-withdrawing groups at the C-2 and C-5 positions, such as esters. mdpi.com These activating groups are essential for the reaction to proceed efficiently. The reaction accommodates a range of sulfur nucleophiles, including aromatic and aliphatic thiols like thiophenols and thioglycolates. mdpi.com

Regioselectivity is a critical consideration in the substitution reactions of polysubstituted thiophenes. thieme-connect.com In thiophene systems, nucleophilic attack is generally favored at the position ortho or para-like to a strong electron-withdrawing group. thieme-connect.combaranlab.org For a substrate like 2-substituted-3-nitrothiophene, the nitro group at the C-3 position strongly activates the C-2 position for nucleophilic attack. The presence of another electron-withdrawing group at C-5 can further influence the electronic landscape of the ring, but the displacement of the nitro group at C-3 by a thiolate remains a highly favored and regioselective process. mdpi.com This contrasts with some systems where mixtures of isomers can be formed, highlighting the predictable nature of this specific substitution pattern. thieme-connect.com

The displacement of a nitro group by a sulfur nucleophile in an SNAr reaction proceeds via a well-established stepwise addition-elimination mechanism. nih.govrsc.org This process is significantly more facile in the thiophene series compared to corresponding benzene (B151609) analogues, an effect attributed to the ability of the sulfur heteroatom to stabilize the reaction intermediate. uoanbar.edu.iq

The mechanism involves two key steps:

Nucleophilic Addition: The thiolate anion attacks the electron-deficient carbon atom (C-2) of the thiophene ring, which bears the nitro group. This initial attack is typically the rate-determining step of the reaction. nih.govnih.gov The attack results in the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer adduct. nih.govuoanbar.edu.iq The negative charge in this intermediate is delocalized across the thiophene ring and, crucially, onto the oxygen atoms of the nitro group and other electron-withdrawing substituents. The sulfur atom of the thiophene ring can also participate in stabilizing this intermediate, possibly through the involvement of its d-orbitals. uoanbar.edu.iq

Elimination of the Leaving Group: In the second step, the aromaticity of the thiophene ring is restored by the expulsion of the leaving group. In this specific case, the nitro group departs as a nitrite (B80452) anion (NO₂⁻). This elimination step is generally fast compared to the initial nucleophilic addition. nih.gov

While the SNAr reaction is a powerful tool, research into alternative C-S bond-forming reactions continues, driven by the desire for broader substrate scope and milder conditions.

In recent years, significant progress has been made in developing metal-free C-S cross-coupling reactions, which provide a sustainable alternative to traditional metal-catalyzed methods. acsgcipr.orgresearchgate.net These methodologies are particularly attractive as they avoid the cost, toxicity, and potential for product contamination associated with transition metals. researchgate.net

While direct metal-free coupling with a nitro-substituted thiophene as the electrophile is less common, related strategies often involve the use of hypervalent iodine reagents, photoredox catalysis, or base-mediated couplings between thiols and activated aryl electrophiles. A metal-free dehydrative thioetherification, for instance, can convert alcohols and thiols into thioethers using a strong acid catalyst. researchgate.net Although not a direct analogue for the synthesis of this compound from a nitrothiophene precursor, these evolving metal-free strategies represent a promising future direction for C-S bond formation on heterocyclic systems.

Alternative C-S Bond Formation Approaches

Utilization of Thiol Surrogates (e.g., Xanthates) in Thioether Synthesis

The synthesis of thioethers is a fundamental transformation in organic chemistry, but traditional methods often rely on the use of foul-smelling and air-sensitive thiols. mdpi.comnih.govresearchgate.net To overcome these limitations, odorless and stable thiol surrogates, such as xanthate salts (ROCS₂K), have emerged as effective reagents. mdpi.comresearchgate.net Xanthates are attractive sulfurizing agents as they are low-cost, have low toxicity, and can be prepared on a large scale. mdpi.com

The general method for thioether synthesis using xanthates involves the nucleophilic substitution of alkyl or aryl halides with a xanthate salt. mdpi.comnih.gov This reaction proceeds under transition-metal-free and base-free conditions, offering a broad substrate scope and good functional group tolerance. nih.govresearchgate.net The reaction likely proceeds via the formation of a xanthate intermediate, which subsequently undergoes transformation to yield the corresponding thioether. mdpi.comnih.gov This approach provides a green and effective alternative for the construction of C-S bonds. mdpi.comrsc.org

The versatility of this method is demonstrated by its application to a variety of substrates, as shown in the table below.

Table 1: Synthesis of Thioethers Using Potassium Xanthates as Thiol Surrogates

Alkyl/Aryl HalideXanthate SaltSolventTemperature (°C)Yield (%)Reference
4-(Chloromethyl)biphenylEtOCS₂KDMSO10095 mdpi.com
Benzyl chlorideEtOCS₂KDMSO10096 mdpi.com
1-(Chloromethyl)-4-methoxybenzeneEtOCS₂KDMSO10092 mdpi.com
2-IodopyridineEtOCS₂KDMF15072 mdpi.com
1-Bromo-4-(trifluoromethyl)benzeneEtOCS₂KDMSO10085 mdpi.com

Multi-Step Synthetic Routes to Access the Compound

The synthesis of this compound is typically achieved through a multi-step sequence that involves the initial formation of a thiophene ring, followed by regioselective nitration and subsequent functionalization with the thioacetate (B1230152) group.

The construction of the core thiophene ring is the foundational step in the synthesis. Several classical methods can be employed to prepare substituted thiophenes. The Paal-Knorr synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide to yield the thiophene ring. pharmaguideline.com Another widely used method is the Gewald aminothiophene synthesis, which utilizes a base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur to produce 2-aminothiophenes. pharmaguideline.com For the synthesis of the target compound, a precursor that can be selectively functionalized at the 2- and 3-positions is required.

Table 2: Common Synthetic Routes to Thiophene Precursors

Synthetic MethodStarting MaterialsKey ReagentsProduct TypeReference
Paal-Knorr Synthesis1,4-Dicarbonyl compoundsPhosphorus pentasulfide (P₄S₁₀)Substituted thiophenes pharmaguideline.com
Gewald Synthesisα-Methylene ketone, Acetonitrile derivativeElemental sulfur, Base (e.g., morpholine)2-Aminothiophenes pharmaguideline.com
Hinsberg SynthesisThiodiglycolic acid ester, DiketoneBase (e.g., sodium ethoxide)Thiophene dicarboxylic esters

The nitration of the thiophene ring is a critical step that introduces the nitro functionality, which is essential for the final structure and subsequent reactivity. Thiophene is highly reactive toward electrophilic aromatic substitution, more so than benzene. pharmaguideline.comstackexchange.com Consequently, strong nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, are often too harsh and can lead to substrate degradation or uncontrolled, potentially explosive reactions. stackexchange.com

A more controlled and widely accepted method for the nitration of thiophene is the use of nitric acid in acetic anhydride. stackexchange.comorgsyn.org This reagent combination, which forms acetyl nitrate (B79036) in situ, allows the reaction to proceed under milder conditions, typically at low temperatures (e.g., 10°C), and minimizes side reactions like nitrosation. stackexchange.comorgsyn.org The nitration of an unsubstituted thiophene ring typically yields a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene, with the 2-isomer being the major product in an approximate 85:15 ratio. acs.orggoogle.com To obtain the desired 3-nitro substitution pattern for the target molecule, one would typically start with a 2-substituted thiophene precursor where the substituent directs the incoming nitro group to the 3-position. Alternatively, separation of the 3-nitro isomer from the reaction mixture is necessary. acs.org

Table 3: Conditions for the Nitration of Thiophene

Nitrating AgentSolventTemperatureOutcome/YieldReference
Fuming HNO₃ / Acetic AnhydrideAcetic Acid10°C85% total yield (mixture of 2- and 3-nitrothiophene) orgsyn.orggoogle.com
HNO₃ / Trifluoroacetic AnhydrideNot specifiedNot specified78% yield (2-nitrothiophene) stackexchange.com
HNO₃ / H₂SO₄--Generally unsuitable; risk of degradation/explosion stackexchange.com
HNO₃ / Clay CatalystDichloroethane80°CSelective for 2-nitrothiophene google.com

The final step in the synthesis is the introduction of the methyl thioacetate group at the 2-position of the 3-nitrothiophene ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position activates the adjacent 2-position, making it susceptible to attack by nucleophiles.

The precursor for this step is generally a 2-halo-3-nitrothiophene (e.g., 2-chloro- or 2-bromo-3-nitrothiophene). This activated substrate is reacted with a sulfur nucleophile, such as methyl thioglycolate, in the presence of a suitable base. The base (e.g., potassium carbonate, sodium hydride) deprotonates the thiol of methyl thioglycolate to generate the more nucleophilic thiolate anion, which then displaces the halide at the 2-position of the thiophene ring. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The thioacetate group itself can be deprotected under mild conditions to yield a free thiol, which is a versatile functional handle for further chemical modifications. researchgate.netnih.gov

Table 4: General Conditions for SNAr with Thiolates

Aromatic SubstrateNucleophileBaseSolventTypical Conditions
2-Halo-3-nitrothiopheneMethyl thioglycolateK₂CO₃, NaH, or Et₃NDMF, Acetonitrile, THFRoom temperature to moderate heating
Activated Aryl HalideThiophenolK₂CO₃DMSO140°C
α-Hydroxy ester mesylateThiophenolNot specifiedNot specifiedResults in SN2 displacement

Chemical Transformations and Derivatization Pathways of Methyl 3 Nitrothien 2 Yl Thio Acetate

Reactions Involving the Nitro Group

The nitro group on the thiophene (B33073) ring is a key site for chemical modification, enabling both reduction to an amino group and nucleophilic displacement. These transformations are fundamental for the synthesis of various nitrogen-containing heterocyclic systems.

Chemoselective Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group in methyl [(3-nitrothien-2-yl)thio]acetate to an amino group is a critical step in the synthesis of thieno[3,2-b]pyrrole derivatives. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents such as tin(II) chloride. The resulting amino group can then undergo intramolecular cyclization, often facilitated by a base, to form the pyrrole (B145914) ring fused to the thiophene core. This cyclization is a powerful method for constructing the 4H-thieno[3,2-b]pyrrole moiety. nih.govresearchgate.net The specific conditions for the reduction and subsequent cyclization can be tailored to achieve desired substitution patterns on the final heterocyclic product.

Nucleophilic Displacement Reactions of the Nitro Group

The nitro group in 3-nitrothiophene (B186523) derivatives is susceptible to nucleophilic aromatic substitution, where it can be displaced by various nucleophiles. rsc.org This reactivity is enhanced by the electron-withdrawing nature of the nitro group itself, which activates the thiophene ring towards nucleophilic attack. numberanalytics.com Studies on related 3-nitrothiophenes have shown that thiolates can effectively displace the nitro group to form new carbon-sulfur bonds. researchgate.net For instance, the reaction of 3-nitrothiophenes containing carbonyl functionalities with thioglycolates or 2-mercaptoacetone in the presence of a base like potassium carbonate leads to the formation of 3-sulfenylthiophene derivatives. researchgate.net These intermediates can then undergo further intramolecular reactions, such as Dieckman condensation, to construct fused thieno[3,2-b]thiophene (B52689) systems. researchgate.net

Transformations at the Thioether Linkage

The thioether linkage in this compound provides another avenue for chemical modification, primarily through oxidation of the sulfur atom or cleavage of the carbon-sulfur bond.

Oxidation Reactions of the Sulfur Atom (e.g., Sulfoxides, Sulfones)

The sulfur atom of the thioether can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. rsc.orgreddit.com This transformation is typically accomplished using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). researchgate.net The extent of oxidation, whether to the sulfoxide or sulfone, can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. organic-chemistry.orggoogle.com For example, using a controlled amount of the oxidant tends to favor the formation of the sulfoxide, while an excess can lead to the sulfone. organic-chemistry.org These oxidized derivatives can exhibit different chemical and physical properties compared to the parent thioether, potentially leading to novel applications.

Oxidizing AgentProduct
Hydrogen Peroxide (H₂O₂)Sulfoxide/Sulfone
meta-Chloroperoxybenzoic acid (mCPBA)Sulfoxide/Sulfone

Reactions Involving C-S Bond Cleavage

Cleavage of the carbon-sulfur bond in thioethers can be achieved under specific reaction conditions, often involving metal-free reagents. researchgate.net For example, N-bromosuccinimide (NBS) has been shown to mediate the selective cleavage of C(sp³)–S bonds in certain thioethers. researchgate.net While specific examples for this compound are not detailed, the general principles of C-S bond cleavage could potentially be applied to this molecule to generate thiophene thiols or other derivatives, opening up further synthetic possibilities.

Modifications of the Ester Moiety

The ester group in this compound is amenable to standard ester transformations. Saponification of the methyl ester to the corresponding carboxylic acid can be readily achieved using basic hydrolysis. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, by reaction with amines, or it can be used in other coupling reactions. These modifications allow for the introduction of diverse functionalities at this position, further expanding the range of accessible derivatives.

Hydrolysis to the Corresponding Carboxylic Acid

The ester functionality of this compound is susceptible to hydrolysis, yielding the corresponding carboxylic acid, [(3-Nitrothien-2-yl)thio]acetic acid. This reaction can be catalyzed by either acid or base.

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Following a series of proton transfer steps, methanol (B129727) is eliminated, and the carboxylic acid is formed. Thioesters, in general, are known to hydrolyze, and the rate of this reaction can be influenced by pH and the nature of the substituents on the thioester.

Table 1: Hydrolysis of this compound

Reaction Reagents Product
Basic Hydrolysis 1. NaOH (aq) 2. HCl (aq) [(3-Nitrothien-2-yl)thio]acetic acid

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this reaction allows for the synthesis of other alkyl esters of [(3-Nitrothien-2-yl)thio]acetic acid. The reaction is typically catalyzed by an acid or a base.

In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, activating the ester towards nucleophilic attack by an alcohol (R'-OH). The subsequent tetrahedral intermediate eliminates methanol to form the new ester.

Base-catalyzed transesterification involves the deprotonation of the incoming alcohol by a base to form a more nucleophilic alkoxide (R'-O⁻). This alkoxide then attacks the carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate that expels methoxide to yield the new ester. The presence of the electron-withdrawing nitro group on the thiophene ring can influence the reactivity of the ester group in these transformations.

Table 2: Transesterification of this compound

Catalyst Reagents Product
Acid (e.g., H₂SO₄) R'-OH, heat Alkyl [(3-Nitrothien-2-yl)thio]acetate

Reactions with Nitrogen Nucleophiles (e.g., Hydrazine (B178648) for Hydrazide Formation)

The ester group of this compound can react with nitrogen-based nucleophiles. A notable example is the reaction with hydrazine (N₂H₄) to form the corresponding acyl hydrazide, 2-[(3-Nitrothien-2-yl)thio]acetohydrazide.

This reaction, known as hydrazinolysis, typically proceeds by the nucleophilic attack of the hydrazine on the ester carbonyl carbon. This is followed by the elimination of methanol, resulting in the formation of the hydrazide. Acyl hydrazides are valuable synthetic intermediates, serving as precursors for the synthesis of various heterocyclic compounds such as pyrazoles and oxadiazoles. The reaction of esters with hydrazine hydrate (B1144303) is a common method for the preparation of acid hydrazides. For instance, ethyl 2-(benzo[d]thiazol-2-ylthio)acetate reacts with hydrazine hydrate to yield 2-(benzo[d]thiazol-2-ylthio)acetohydrazide. studysmarter.co.uk Similarly, other esters can be converted to their corresponding hydrazides under these conditions. google.com

Table 3: Hydrazinolysis of this compound

Reagent Solvent Product

Cyclization and Annulation Reactions Leading to Novel Heterocyclic Architectures

The structural features of this compound make it a versatile precursor for the construction of fused heterocyclic systems. Both intramolecular cyclization and ring transformation reactions can be employed to generate novel molecular architectures.

Intramolecular Cyclization for Formation of Fused Thiophene Systems (e.g., Thieno[3,2-b]thiophenes via Dieckmann Condensation)

Intramolecular cyclization reactions of appropriately substituted thiophenes are a powerful strategy for the synthesis of thieno[3,2-b]thiophenes, which are important structural motifs in materials science and medicinal chemistry. researchgate.netresearchgate.netresearchgate.net The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, is a key reaction in this context.

While this compound itself does not possess the necessary second ester group for a direct Dieckmann condensation, its derivatives can be designed to undergo such cyclizations. For example, if the 3-position of the thiophene ring were further functionalized with a suitable ester-containing side chain, a base-catalyzed intramolecular condensation could lead to the formation of a fused thieno[3,2-b]thiophene ring system. researchgate.netresearchgate.net The reaction involves the formation of an enolate from one ester group, which then attacks the carbonyl carbon of the other ester group, leading to a cyclic β-keto ester after elimination of an alkoxide.

Research has shown that 3-sulfenylthiophene-2,5-dicarboxylates can be treated with sodium alcoholates to afford 2,3,5-trisubstituted thieno[3,2-b]thiophene derivatives through a Dieckmann condensation. researchgate.net This highlights the utility of thioether-substituted thiophenes as precursors for these fused systems.

Table 4: Conceptual Dieckmann Condensation for Thieno[3,2-b]thiophene Synthesis

Starting Material Precursor Reagents Product Type

Ring Transformations of the Thiophene Core and Related Heterocycles

The thiophene ring, particularly when activated by electron-withdrawing groups like the nitro group, can undergo ring-opening and subsequent recyclization reactions to form different heterocyclic or even carbocyclic systems. These ring transformations provide a pathway to structurally diverse molecules that may not be easily accessible through other synthetic routes.

Studies have shown that 3-nitrothiophenes can undergo ring-opening when treated with nucleophiles. researchgate.netresearchgate.net For instance, the reaction of 3-nitrothiophene with secondary amines can lead to the cleavage of a C-S bond, forming functionalized nitrobutadienes. researchgate.net These open-chain intermediates can then be subjected to further transformations, including ring-closure reactions to generate new heterocyclic systems. researchgate.net

Furthermore, there are documented instances of thiophenes being transformed into other heterocycles such as pyridines and pyrazoles. researchgate.netresearchgate.netnih.govnih.govsemanticscholar.orgrsc.orgorganic-chemistry.orgnih.govresearchgate.net Although these transformations may not always proceed through a direct ring-opening of the starting thiophene, they represent the broader concept of skeletal rearrangement of the thiophene core. For example, thiophene-containing chalcones can be converted into thiophene-substituted pyrazoles in a multi-step synthesis. researchgate.net The conversion of pyridines to thiophenes has also been reported, indicating the possibility of interconversion between these six- and five-membered aromatic heterocycles. researchgate.netnih.gov Such transformations often involve multi-step sequences and specific reagents to facilitate the desired skeletal reorganization.

Table 5: Potential Ring Transformation Pathways of the Thiophene Core

Transformation Type Potential Reagents/Intermediates Resulting Heterocycle
Ring-opening/Recyclization Nucleophiles (e.g., amines), followed by cyclization promoters Other sulfur-containing heterocycles (e.g., thiopyrans) researchgate.net or different heterocyclic systems

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen and carbon atoms.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum of Methyl [(3-Nitrothien-2-yl)thio]acetate would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet), and the coupling constants (J) between adjacent protons would provide critical information for assigning the structure.

Expected ¹H NMR Signals:

A singlet for the methyl ester protons (-OCH₃).

A singlet for the methylene protons (-SCH₂-).

Two doublets for the two protons on the thiophene (B33073) ring, with their coupling constant indicating their ortho relationship. The presence of the nitro group would significantly influence their chemical shifts.

Carbon-13 NMR (¹³C NMR) Analysis

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.

Expected ¹³C NMR Signals:

A signal for the methyl carbon of the ester group.

A signal for the methylene carbon adjacent to the sulfur atom.

Signals for the four carbon atoms of the thiophene ring. The carbon bearing the nitro group and the carbon attached to the sulfur atom would have distinct chemical shifts.

A signal for the carbonyl carbon of the ester group, typically found at a lower field.

Advanced NMR Techniques (e.g., 2D NMR, DEPT)

Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) and Distortionless Enhancement by Polarization Transfer (DEPT) would be used to confirm the assignments made from 1D NMR spectra. DEPT experiments would differentiate between CH, CH₂, and CH₃ groups. 2D NMR would establish connectivity between protons and carbons.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement, allowing for the determination of the precise elemental formula of this compound (C₇H₇NO₄S₂).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would likely show the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), confirming the molecular weight of the compound.

Without access to actual experimental data from published research, any further discussion or generation of data tables would be speculative and not based on established scientific findings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and other vibrational modes of a molecule. By analyzing the absorption or scattering of radiation, detailed information about the functional groups present can be obtained.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring its absorption of infrared radiation. The spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the nitro-substituted thiophene ring, the thioether linkage, and the methyl acetate group.

The presence of the nitro group (NO₂) attached to the thiophene ring gives rise to strong and distinct absorption bands. Specifically, the asymmetrical stretching vibration of the N-O bond is anticipated in the range of 1550-1475 cm⁻¹, while the symmetrical stretching vibration is expected to appear between 1360-1290 cm⁻¹ orgchemboulder.comspectroscopyonline.comorgchemboulder.com. These two prominent peaks are highly indicative of a nitro-aromatic system spectroscopyonline.com.

The thiophene ring itself contributes to a series of characteristic vibrations. Aromatic C-H stretching vibrations are typically observed around 3100 cm⁻¹ nii.ac.jp. The C=C stretching vibrations within the thiophene ring are expected to produce absorptions in the region of 1600-1400 cm⁻¹ researchgate.netnih.gov. Furthermore, the C-S stretching vibration within the thiophene ring can be found at lower wavenumbers, often in the 808-821 cm⁻¹ range researchgate.net.

The ester functional group of the methyl acetate moiety presents two highly characteristic absorption bands. A strong absorption due to the carbonyl (C=O) stretching vibration is expected in the 1750-1735 cm⁻¹ region orgchemboulder.comdocbrown.info. Additionally, the C-O stretching vibrations of the ester are anticipated to produce a strong band in the 1300-1000 cm⁻¹ range orgchemboulder.comudel.edu. For methyl acetate specifically, a prominent C-O stretch is observed around 1250-1230 cm⁻¹ docbrown.info.

The thioether (C-S) linkage is generally associated with weaker absorptions in the infrared spectrum, typically occurring in the 710-570 cm⁻¹ range, which can sometimes be challenging to definitively assign libretexts.org. The C-H bonds of the methyl group will exhibit stretching vibrations in the 3000-2850 cm⁻¹ region and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹ libretexts.org.

Table 1: Predicted FT-IR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchThiophene Ring~3100Medium
Aliphatic C-H Stretch-CH₃3000-2850Medium
C=O StretchEster1750-1735Strong
N-O Asymmetric StretchNitro Group1550-1475Strong
C=C Stretch (in-ring)Thiophene Ring1600-1400Medium
N-O Symmetric StretchNitro Group1360-1290Strong
C-O StretchEster1300-1000Strong
C-S Stretch (in-ring)Thiophene Ring821-808Medium
C-S StretchThioether710-570Weak

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing further structural details.

For this compound, the symmetric stretching vibration of the nitro group is expected to produce a strong and easily identifiable Raman band around 1342 cm⁻¹ nsf.gov. The thiophene ring vibrations are also Raman active, with characteristic bands for C-C and C=C stretching appearing in the 1500-1300 cm⁻¹ region mdpi.comresearchgate.net. The C-S stretching modes of the thiophene ring are also observable in the Raman spectrum researchgate.net.

The C-S stretching of the thioether linkage, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum, typically in the 700-600 cm⁻¹ range royalholloway.ac.uk. The carbonyl (C=O) stretch of the ester group is also Raman active, although its intensity can vary nih.gov.

Table 2: Predicted Raman Shifts for this compound
Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-H StretchThiophene Ring~3126Medium
C=C Stretch (in-ring)Thiophene Ring1500-1300Strong
N-O Symmetric StretchNitro Group~1342Strong
C-S StretchThioether700-600Medium

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. The spectrum is influenced by the presence of chromophores, which are parts of the molecule that absorb light.

In this compound, the primary chromophore is the 3-nitrothiophene (B186523) system. Thiophene itself exhibits a strong absorption band around 235 mµ nii.ac.jp. The introduction of a nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of this absorption band due to the extension of the conjugated π-system and the possibility of intramolecular charge transfer stackexchange.com. Nitroaromatic compounds typically display strong absorptions corresponding to π → π* transitions nih.goviu.edu. The absorption maximum for nitrobenzene, for instance, is around 252 nm in non-polar solvents stackexchange.com. Therefore, a strong absorption band in the 250-300 nm region is anticipated for this compound.

Additionally, the presence of non-bonding electrons on the sulfur and oxygen atoms allows for n → π* transitions, which are generally of lower intensity and may appear as a shoulder on the main absorption band or as a separate band at longer wavelengths wikipedia.orglibretexts.org.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound
Electronic TransitionChromophoreExpected λmax (nm)
π → π3-Nitrothiophene250-300
n → πNitro, Ester, Thioether>300

Computational and Theoretical Studies on Methyl 3 Nitrothien 2 Yl Thio Acetate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For a compound like Methyl [(3-Nitrothien-2-yl)thio]acetate, these calculations would provide insights into its stability, electronic characteristics, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation (optimized geometry). This involves calculating bond lengths, bond angles, and dihedral angles.

Furthermore, DFT studies would elucidate the electronic properties, such as the distribution of electron density, the dipole moment, and the electrostatic potential. These properties are crucial for understanding how the molecule would interact with other molecules and its environment.

Ab Initio Methods for Energy and Reactivity Predictions

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods can provide highly accurate predictions of molecular energies and are used to calculate properties like the total energy, ionization potential, and electron affinity. For this compound, ab initio calculations could be used to predict its thermodynamic stability and to generate a theoretical infrared spectrum, which could be compared with experimental data for structural verification.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations would be invaluable for exploring its conformational landscape.

By simulating the molecule's motion, researchers can identify the most populated conformations and understand the dynamics of conformational changes. This information is particularly important for understanding how the molecule might bind to a biological target, as its shape plays a critical role in molecular recognition.

Reactivity and Reaction Mechanism Predictions

Computational methods are extensively used to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO electron densities)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack, providing insights into its chemical behavior in reactions. The distribution of electron density in the HOMO, in particular, would highlight the most probable sites for electrophilic substitution.

Transition State Analysis for Reaction Pathways

When a chemical reaction occurs, it proceeds through a high-energy state known as the transition state. Computational chemistry allows for the calculation and characterization of these transition states. For potential reactions involving this compound, transition state analysis could be used to map out the entire reaction pathway, determine the activation energy, and thus predict the feasibility and rate of the reaction. This is a powerful tool for understanding reaction mechanisms at a molecular level.

Spectroscopic Property Simulations

Computational simulations are invaluable tools for predicting and interpreting the spectroscopic data of novel compounds. By employing methods rooted in density functional theory (DFT) and its time-dependent extension (TD-DFT), it is possible to simulate various types of spectra, offering insights into the electronic structure and vibrational modes of this compound.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating nuclear magnetic resonance (NMR) chemical shifts. Typically performed using DFT with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), this method allows for the prediction of both ¹H and ¹³C NMR spectra. nih.gov For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing nature of the nitro group and the thioether linkage.

The protons on the thiophene (B33073) ring are expected to be deshielded due to the aromatic ring current and the electronic effects of the substituents. The proton at the 5-position would likely appear at the lowest field, influenced by the adjacent sulfur atom and the nitro group. The proton at the 4-position would also be significantly downfield. The methylene protons of the acetate group and the methyl protons of the ester would be found further upfield, with their chemical shifts influenced by the neighboring sulfur and carbonyl groups, respectively.

Similarly, the ¹³C NMR chemical shifts can be predicted. The carbon atoms of the thiophene ring would exhibit distinct resonances, with the carbon bearing the nitro group (C3) and the carbon attached to the sulfur (C2) being significantly affected. The carbonyl carbon of the ester group would be expected at a characteristic downfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on typical shifts for similar structures and require specific GIAO calculations for verification.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiophene H47.8 - 8.2-
Thiophene H57.4 - 7.8-
Methylene (-SCH₂-)3.9 - 4.235 - 40
Methyl (-OCH₃)3.7 - 3.952 - 55
Thiophene C2-130 - 135
Thiophene C3-150 - 155
Thiophene C4-125 - 130
Thiophene C5-128 - 133
Carbonyl (C=O)-168 - 172

The simulation of infrared (IR) and Raman spectra through the calculation of vibrational frequencies is a standard application of DFT. cardiff.ac.uk By optimizing the molecular geometry and computing the second derivatives of the energy, a set of normal vibrational modes can be obtained. psu.edu These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and method limitations, provide a detailed prediction of the molecule's vibrational spectrum. chemrxiv.orgscifiniti.com

For this compound, several characteristic vibrational modes would be expected. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would give rise to strong IR bands in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. The carbonyl (C=O) stretching of the ester group would produce a prominent band around 1700-1750 cm⁻¹. Vibrations associated with the thiophene ring, including C-H and C-C stretching, would appear in the fingerprint region. The C-S stretching vibrations are typically weaker and can be found at lower wavenumbers. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are illustrative values based on typical frequencies for the given functional groups and require specific DFT calculations for verification.)

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H stretch (thiophene)3100 - 3200MediumMedium
C-H stretch (aliphatic)2900 - 3000MediumMedium
C=O stretch (ester)1720 - 1740StrongMedium
NO₂ asymmetric stretch1520 - 1560StrongStrong
Thiophene ring stretch1400 - 1500Medium-StrongMedium
NO₂ symmetric stretch1330 - 1370StrongMedium
C-O stretch (ester)1200 - 1300StrongWeak
C-S stretch650 - 750Weak-MediumStrong

Time-dependent density functional theory (TD-DFT) is the workhorse method for simulating UV-Vis absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. scholaris.ca The choice of functional and basis set is crucial for obtaining accurate results, especially for molecules with charge-transfer characteristics. acs.org

The electronic spectrum of this compound is expected to be dominated by π → π* transitions within the nitrothiophene chromophore. The presence of the electron-donating thioether group and the electron-withdrawing nitro group on the thiophene ring will likely result in significant intramolecular charge transfer (ICT) character for the lowest energy electronic transitions. These ICT transitions are responsible for the absorption of light in the UV and visible regions. The calculated spectrum would provide the maximum absorption wavelengths (λ_max) and the corresponding molar absorptivities, which are related to the calculated oscillator strengths. rsc.org

Table 3: Predicted Electronic Transitions for this compound (Note: These are illustrative values and are highly dependent on the computational method and solvent model used.)

TransitionPredicted λ_max (nm)Oscillator Strength (f)Description
S₀ → S₁350 - 400> 0.1π → π* with significant ICT character
S₀ → S₂280 - 320> 0.1π → π* (localized on thiophene ring)
S₀ → S₃230 - 260> 0.1π → π*

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